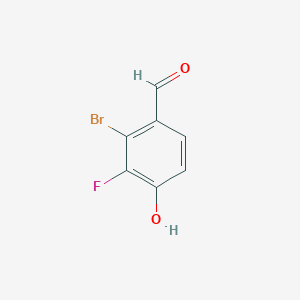

2-Bromo-3-fluoro-4-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 4-hydroxybenzaldehyde. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid.

Reduction: Formation of 2-Bromo-3-fluoro-4-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-3-fluoro-4-hydroxybenzaldehyde serves as an essential precursor in the synthesis of pharmaceutical compounds. It is particularly noted for its role in developing curcuminoid analogs, which exhibit promising anticancer properties. For instance, derivatives synthesized from this compound have shown half-maximal inhibitory concentrations (IC50) of approximately 0.75 μM against human ovarian cancer cell lines (A2780) .

Synthesis of Hydrazone Derivatives

The compound can undergo aldehyde-amine condensation to produce hydrazone derivatives. These derivatives have demonstrated significant anti-inflammatory activity by inhibiting macrophage migration, making them potential candidates for treating inflammatory diseases .

Wittig Reaction

Utilizing the Wittig reaction, this compound can be transformed into caffeic acid phenylethyl amide derivatives. These derivatives exhibit cytoprotective activity against oxidative stress induced by peroxides, highlighting their potential in neuroprotective applications .

Data Table of Applications

Case Study 1: Synthesis of Curcuminoid Derivatives

A study synthesized curcuminoid derivatives from this compound through aldol condensation with ketones. The resulting compounds displayed significant anticancer activity, suggesting that modifications at the aromatic ring can enhance biological efficacy.

Case Study 2: Hydrazone Derivatives for Anti-inflammatory Activity

Research focused on synthesizing hydrazone derivatives from this compound demonstrated their effectiveness in reducing inflammation. The study highlighted the mechanism by which these derivatives inhibit macrophage migration, providing insights into their potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-fluoro-3-hydroxybenzaldehyde

- 3-Bromo-4-hydroxybenzaldehyde

- 4-Bromo-2-hydroxybenzaldehyde

Uniqueness

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Activité Biologique

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is an organic compound notable for its unique combination of halogen and hydroxyl functional groups. This compound has gained attention in medicinal chemistry and pharmacology due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C7H5BrF1O2, with a molar mass of 221.01 g/mol. The presence of bromine and fluorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, likely due to its ability to form hydrogen bonds with key bacterial enzymes .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties against various cancer cell lines. For instance, it was tested against human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901). The results showed significant cytotoxicity, with IC50 values ranging from 10 to 25 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Patu8988 (Pancreatic) | 15 |

| SGC7901 (Gastric) | 20 |

The compound's ability to induce apoptosis in these cancer cells was confirmed through flow cytometry analysis, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of various substituted benzaldehydes, including this compound. The results highlighted that the introduction of halogen substituents enhanced the antibacterial activity compared to non-halogenated analogs. The study concluded that the bromine and fluorine atoms contribute significantly to the compound's lipophilicity and membrane permeability, facilitating better interaction with bacterial targets .

Case Study 2: Anticancer Potential

A research team evaluated the anticancer potential of several aldehyde derivatives, including this compound, against a panel of cancer cell lines. The findings suggested that the compound not only inhibited cell proliferation but also triggered caspase-dependent apoptotic pathways. This study supports the hypothesis that structural modifications in benzaldehyde derivatives can lead to enhanced anticancer activity .

Propriétés

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQILOVRXGBDHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.